molecular formula C19H37N B1582352 Nonadecanenitrile CAS No. 28623-46-3

Nonadecanenitrile

Cat. No.: B1582352
CAS No.: 28623-46-3
M. Wt: 279.5 g/mol
InChI Key: MVDGSHXQMOKTDJ-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Science

In the broad field of chemical science, the study of molecules with specific functional groups and chain lengths provides fundamental insights into molecular interactions and reactivity. Nonadecanenitrile, with its long hydrocarbon tail and polar nitrile head, serves as an excellent case study for understanding the behavior of amphiphilic molecules. ontosight.aisciengine.com Its chemical formula is C₁₉H₃₇N, and it is also known by synonyms such as n-Nonadecanonitrile and Octadecyl cyanide. nih.govnist.gov

Significance of Long-Chain Nitriles as Model Compounds in Interdisciplinary Research

Long-chain nitriles, including this compound, are crucial model compounds in various interdisciplinary research fields. novapublishers.comnih.gov Their ability to self-assemble and form ordered structures at interfaces is of particular interest in surface science and materials science. sciengine.comuni-kiel.deosti.gov The nitrile group's distinct spectroscopic signature also makes it a useful probe for studying molecular orientation and conformation. annualreviews.orgcolab.wscqu.edu.cn

Current Research Landscape and Key Areas of Investigation

The current research on this compound is focused on several key areas. These include its synthesis and characterization, the detailed analysis of its physical and chemical properties, and its application in creating functional materials and understanding complex interfacial phenomena. ontosight.aipnnl.govresearchgate.net Researchers are actively exploring its use in forming self-assembled monolayers and its behavior in various solvent systems. researchgate.netresearchgate.net

Properties

IUPAC Name

nonadecanenitrile
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InChI

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3
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InChI Key

MVDGSHXQMOKTDJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#N
Source PubChem
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Molecular Formula

C19H37N
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DSSTOX Substance ID

DTXSID50873468
Record name Nonadecanonitrile
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Molecular Weight

279.5 g/mol
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CAS No.

28623-46-3, 68153-02-6
Record name Nonadecanenitrile
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Interfacial Phenomena and Advanced Spectroscopic Characterization

Quantitative Spectroscopic Methodologies for Insoluble Monolayers

The characterization of insoluble monolayers like nonadecanenitrile at the air-water interface necessitates techniques that are sensitive to the small number of molecules present at the surface and can provide quantitative information about their structure and environment.

External Reflection Infrared Spectroscopic Analysis

External Reflection Infrared Spectroscopy (IRRAS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a powerful non-destructive technique for obtaining the vibrational spectra of thin films and monolayers at reflective surfaces, including the air-water interface. rsc.org The technique involves directing an infrared beam at the interface at a high angle of incidence and detecting the reflected light. The resulting spectrum reveals information about the chemical composition, conformational order of the alkyl chains, and the orientation of specific functional groups of the monolayer components. nih.govresearchgate.net

For a this compound monolayer, IRRAS can probe the vibrational modes of the long hydrocarbon tail as well as the terminal nitrile headgroup. The frequencies of the CH2 stretching vibrations, for instance, are sensitive to the degree of conformational order (i.e., the proportion of gauche to trans conformers), providing insight into the packing density of the monolayer. nih.gov A well-ordered, all-trans chain will exhibit different vibrational frequencies compared to a more disordered, liquid-like chain.

Development and Application of Advanced Vibrational Probes Utilizing Nitrile Functionality

The nitrile group of this compound is an exceptional vibrational probe for studying interfacial environments. Its stretching vibration (ν(C≡N)) appears in a spectral region (around 2250 cm⁻¹) that is largely free from other interfering absorptions, such as those from water or hydrocarbon chains. osti.gov This makes it a clean and sensitive reporter on its local environment.

Advanced vibrational spectroscopic techniques, particularly Sum Frequency Generation Vibrational Spectroscopy (SFG-VS), have been instrumental in leveraging the nitrile probe to gain detailed molecular-level insights. SFG-VS is a surface-specific nonlinear optical technique where two laser beams (one fixed-frequency visible and one tunable infrared) are overlapped at an interface to generate a third beam at the sum frequency. A signal is only generated from an interface where inversion symmetry is broken, making it exquisitely sensitive to the surface molecules. acs.org

Studies on this compound monolayers at the air/water interface using polarization-resolved SFG-VS have revealed a complex interfacial structure. osti.gov It was discovered that the nitrile headgroups are not uniformly aligned. Instead, they exist in at least two distinct environments, giving rise to two closely overlapping vibrational bands. osti.govpnnl.gov

These findings suggest that to minimize the strong repulsive forces between the large dipoles of the nitrile groups, the headgroups in the this compound monolayer arrange themselves at slightly different depths and orientations within the interface. osti.gov The more abundant, solvated species is tilted at a smaller angle to the surface normal, while the less solvated species adopts a more tilted orientation. osti.gov This detailed picture of the interfacial structure is a direct result of the application of the nitrile group as an advanced vibrational probe.

Spectroscopic Parameter Less Solvated -CN Group Solvated -CN Group
Vibrational Frequency (cm⁻¹) 2244.52251.1
Spectral Width (cm⁻¹, FWHM) Broader by a factor of ~1.8Narrower
Average Tilt Angle from Interface Normal ~67°~50°
Relative Population ~1~3
This table presents data derived from Polarization Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) analysis of a this compound (C18CN) Langmuir monolayer at the air/water interface. osti.gov

The quantitative data obtained through these advanced spectroscopic methods highlight the nuanced behavior of even simple, single-component monolayers. The ability of the nitrile functionality to report on its local solvation and orientation provides a powerful tool for understanding the intricate molecular organization that governs the properties of interfaces.

Environmental Occurrence and Advanced Analytical Profiling

Detection and Characterization in Terrestrial and Soil Systems

The presence of nonadecanenitrile in terrestrial and soil environments is often linked to both natural and anthropogenic sources. Its analysis in these systems provides valuable information on biogeochemical processes.

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) is a powerful tool for the analysis of complex organic materials like rhizodeposits, the organic compounds released by plant roots. ebr-journal.orggwdg.de In a study investigating the rhizodeposits of potato plants, Py-FIMS was employed to obtain detailed molecular-chemical information. ebr-journal.org The analysis revealed the presence of this compound (m/z 279) as a nitrogen-containing compound in the leachates from soils with potato plants. ebr-journal.org The total ion intensity in the Py-FI mass spectra of these leachates was significantly higher than in non-cropped soil, indicating a substantial contribution of rhizodeposition to the soil's organic matter composition. ebr-journal.org The thermogram showed a maximum volatilization at 380 °C, which is characteristic of dissolved organic matter. ebr-journal.org

Table 1: Py-FIMS Analysis of Rhizodeposits

Parameter Observation Significance
This compound (m/z 279) Detected in leachates from soils with potato plants. ebr-journal.org Indicates its presence as a nitrogen-containing compound in rhizodeposits.
Total Ion Intensity 4.5 times higher in leachates from soils with potato plants compared to non-cropped soil. ebr-journal.org Demonstrates the significant contribution of rhizodeposition to dissolved organic matter.

| Maximum Volatilization Temperature | 380 °C. ebr-journal.org | Typical for dissolved organic matter, confirming the nature of the analyzed sample. |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a widely used technique for the detailed molecular characterization of soil organic matter (SOM). researchgate.netcolostate.educsic.esacademicjournals.orgacademicjournals.org This method involves the thermal degradation of large organic macromolecules into smaller, volatile fragments that can be separated and identified. csic.esacademicjournals.org

Studies utilizing Py-GC/MS have identified this compound as a nitrogen-containing compound in soil, often suggesting a microbial origin. researchgate.net In an analysis of a Mediterranean savannah soil, this compound was among the N-compounds that were reduced in certain soil fractions under simulated climate change scenarios. researchgate.net The enrichment of such N-compounds in unfertilized soils, particularly in conjunction with polysaccharides, is often associated with a high degree of microbial resynthesis. researchgate.net The presence of nitriles and amides in bio-oil derived from the pyrolysis of various biomass sources further supports the idea that these compounds can be formed from the thermal conversion of organic matter. acs.org

The profile of organic compounds in soil, including this compound, can reflect both natural processes and anthropogenic inputs. For instance, the application of biosolids to land can introduce a variety of organic compounds. jcu.edu.au Py-GC/MS analysis can help distinguish between these sources and understand their impact on soil biogeochemistry. Changes in the relative abundance of compounds like this compound can indicate shifts in microbial community structure or the degradation pathways of organic matter in response to environmental changes, such as those mimicked in climate change studies. researchgate.net

Occurrence and Profiling in Atmospheric and Aquatic Environments

This compound has also been detected in atmospheric aerosols, highlighting its potential for long-range transport and its contribution to the complex chemistry of the atmosphere.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) is a highly effective technique for the separation and identification of a vast number of organic compounds in complex samples like urban aerosols. tandfonline.comnsf.govbham.ac.ukcopernicus.orgkau.edu.sa This powerful analytical tool has been used to characterize the organic nitrogen (ON) content of urban aerosol samples. tandfonline.com

In a study of urban aerosols, this compound was identified as one of the numerous organic nitrogen compounds present. tandfonline.comcopernicus.org The study revealed a wide variety of ON compounds, including nitriles, amides, amines, and nitro compounds. tandfonline.com While some compounds like hexadecanenitrile (B1595508) were found in all samples, the presence and concentration of others, including this compound, varied across different samples collected from the same location. tandfonline.com This variability points to the dynamic nature of atmospheric composition and the multiple sources contributing to urban air pollution. The use of direct thermal desorption (DTD) with GCxGC-TOF/MS proved to be an efficient method for analyzing these volatile and semi-volatile organic nitrogen components in ambient aerosol, avoiding laborious extraction procedures. tandfonline.com

Table 2: Selected Nitrogen-Containing Organic Compounds Detected in Urban Aerosols by GCxGC-TOF/MS

Compound Class Example Compounds Detected
Nitriles Hexadecanenitrile, Tetradecanitrile, This compound , Eicosanenitrile. tandfonline.comcopernicus.org
Amides Caprolactam, Tetradecanamide. tandfonline.com
Amines 4-[2-(methylamino)-ethyl]-phenol. tandfonline.com

| Other N-compounds | Pyridine, Penoxaline. tandfonline.com |

An in-depth examination of the chemical compound this compound reveals its presence in various environmental compartments, often linked to anthropogenic activities and materials. Advanced analytical techniques have been crucial in identifying this compound in complex environmental matrices, from river basins to microplastic leachates.

Biochemical Roles and Biocatalytic Transformations

Nonadecanenitrile as a Microbial Secondary Metabolite

This compound has been identified as a secondary metabolite, a class of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Its presence is notably documented in certain bacteria known for their pathogenic effects on insects.

Entomopathogenic bacteria of the genera Xenorhabdus and Photorhabdus are potent producers of a wide array of bioactive natural products. frontiersin.org These bacteria live in a symbiotic relationship with nematodes, which seek out and infect insect larvae. doi.org Upon entering the insect's body cavity, the nematodes release the bacteria, which multiply rapidly and secrete various secondary metabolites and toxins to kill the insect host and protect the cadaver from competing microorganisms. doi.orgird.fr

Research into the secondary metabolite profiles of different Xenorhabdus nematophila strains has shown significant variation in the compounds they produce. In a comparative analysis of six different strains, this compound was specifically detected in the culture broth of the X. nematophila ANU11 strain, highlighting the strain-specific nature of its production. doi.org This suggests that while the production of immunosuppressive secondary metabolites is a general feature of these bacteria, the specific chemical composition, including the presence of this compound, can differ.

Xenorhabdus nematophila StrainThis compound Detection
K1-
G2-
Hamyang-
ANU11+
US-
KR1-

Table 1. Detection of this compound in culture broths of different Xenorhabdus nematophila strains. Data sourced from a gas chromatography-mass spectrometry (GC-MS) analysis of bacterial culture broths. doi.org ('+' indicates detected, '-' indicates not detected).

A primary strategy employed by Xenorhabdus and Photorhabdus to overcome their insect hosts is the suppression of the host's immune system. researchgate.net This immunosuppression is largely mediated by the secondary metabolites they secrete. doi.orgresearchgate.net A key target of these virulent compounds is the enzyme Phospholipase A2 (PLA2). doi.orgresearchgate.net

Production by Entomopathogenic Bacteria (e.g., Xenorhabdus, Photorhabdus Genera)

Enzymatic Hydrolysis and Biocatalysis

This compound, as an organic compound featuring a cyano (-C≡N) group, can be a substrate for a class of enzymes known as nitrilases. These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849). frontiersin.orgwikipedia.org

The efficiency of nitrilase-catalyzed hydrolysis is highly dependent on the structure of the nitrile substrate. Nitrilases are broadly categorized based on their substrate preferences, such as aromatic, aliphatic, or arylacetonitrilases. researchgate.net Studies on nitrilases from various sources have shown that factors like the length of the aliphatic chain and the presence of substituents can significantly impact reaction rates. nih.govcuni.cz

The enzymatic hydrolysis of this compound has been investigated. A study on a nitrilase from the cyanobacterium Synechocystis sp. strain PCC6803 demonstrated that the enzyme has a very broad substrate range, acting on both aromatic and aliphatic nitriles. nih.gov However, its activity towards long-chain aliphatic nitriles was found to be very low. Specifically, the relative activity on this compound was less than 5% compared to its activity on the reference substrate, benzonitrile (B105546). nih.gov A similar low level of activity was observed for pentadecanenitrile, another long-chain aliphatic nitrile. nih.gov This suggests that the long, hydrophobic 19-carbon chain of this compound may cause steric hindrance or poor positioning within the enzyme's active site, limiting its conversion. nih.govnih.gov In contrast, the same enzyme showed the highest activity with fumarodinitrile, an unsaturated aliphatic dinitrile. nih.gov

SubstrateSubstrate ClassRelative Activity (%)
BenzonitrileAromatic Mononitrile100
FumarodinitrileUnsaturated Aliphatic Dinitrile12,000
Octanoic acid dinitrileSaturated Aliphatic Dinitrile588
Octanoic acid nitrileSaturated Aliphatic Mononitrile303
Dodecanoic acid nitrileSaturated Aliphatic Mononitrile36
PentadecanenitrileSaturated Aliphatic Mononitrile<5
This compoundSaturated Aliphatic Mononitrile<5

Table 2. Substrate specificity of purified nitrilase from Synechocystis sp. strain PCC6803. Activity was measured relative to the hydrolysis of benzonitrile (100%). nih.gov

Nitrilase enzymes have been identified and characterized from a wide range of biological sources, including bacteria, archaea, fungi, and plants, each with distinct properties. nih.gov The nitrilase from the cyanobacterium Synechocystis sp. PCC6803, for example, exhibits maximal activity at a temperature of 40-45°C and a pH of 7.0. nih.gov

In contrast, nitrilases from other organisms show different optimal conditions, reflecting their adaptation to diverse environments. A nitrilase from the hyperthermophilic archaeon Pyrococcus sp. M24D13 is remarkably thermostable, with an optimal temperature of 85°C and a pH optimum of 7.5. frontiersin.org Fungal nitrilases, such as those from Fusarium solani, often function best in slightly alkaline conditions, with a reported pH optimum of 8.0 and a temperature optimum of 40-50°C. cuni.cz These variations underscore the vast catalytic diversity available in nature for nitrile biotransformation.

Enzyme Source OrganismOrganism TypeOptimal pHOptimal Temperature (°C)
Synechocystis sp. PCC6803Cyanobacterium7.040-45
Pyrococcus sp. M24D13Hyperthermophilic Archaea7.585
Fusarium solani O1Fungus8.040-50
Pseudomonas aeruginosa RZ44Bacterium7.040

Table 3. Comparison of optimal reaction conditions for nitrilases from diverse microbial sources. frontiersin.orgnih.govcuni.czijbiotech.com

The practical application of nitrilases in biocatalysis depends on the optimization of the entire biotransformation process to achieve high efficiency, yield, and stability. capes.gov.br Several strategies are employed to enhance the performance of nitrile-hydrolyzing enzymes.

One key area is the optimization of reaction conditions. This includes adjusting the pH and temperature to match the enzyme's optimal activity profile, as identified in characterization studies. ijbiotech.comnih.gov For hydrophobic substrates like long-chain nitriles, which have low water solubility, the addition of organic solvents to the reaction medium can increase substrate bioavailability and improve turnover rates. nih.govnih.gov

Another critical aspect is maximizing the production of the biocatalyst itself. This can be achieved by optimizing the culture medium for the source organism, for instance by selecting the best carbon and nitrogen sources or by adding specific metal ions that support enzyme production. ijbiotech.com The use of inducer molecules, such as 2-cyanopyridine (B140075) for certain fungi, can increase nitrilase production by several orders of magnitude. cuni.cz

Finally, improving the stability and reusability of the enzyme is crucial for industrial applications. Immobilization of the enzyme or whole cells onto a solid support is a common strategy to enhance stability and allow for easier separation and reuse of the biocatalyst. cuni.czcapes.gov.br Furthermore, molecular biology and protein engineering techniques offer powerful tools to improve the catalytic properties of nitrilases, such as their activity, stability, and substrate tolerance, through heterologous expression and site-directed mutagenesis. openbiotechnologyjournal.com

Characterization of Nitrilase Activity and Enzyme Kinetics from Diverse Biological Sources (e.g., Cyanobacteria)

Interactions in Plant Systems and Ecotoxicological Implications

The introduction of nitrile-containing compounds into the environment, particularly through particulate matter, necessitates an understanding of their interactions with plant life. These interactions can have a range of effects, from influencing developmental processes to posing ecotoxicological risks. The study of these impacts is crucial for assessing the broader environmental consequences of anthropogenic and natural emissions.

Influence of this compound-Containing Particulate Matter on Seed Germination and Seedling Quality

Research into the effects of particulate matter containing this compound on the initial stages of plant development has revealed significant interactions. A notable study investigated the impact of candle soot colloids, identified to contain this compound, on the germination and subsequent growth of tomato (Solanum lycopersicum) seeds. sciprofiles.com This research provides critical insights into how such particulates can influence seedling establishment.

The study utilized both hydrophilic and hydrophobic soots, which were found to have differing chemical compositions. Gas chromatography-time of flight mass spectrometry analysis identified this compound as a chemical constituent of the soot samples. sciprofiles.com The investigation focused on how the application of these soot colloids at various concentrations affected key germination and seedling vigor metrics.

The findings indicated that the presence of these carbonaceous particles, including this compound, can have a positive influence on seed germination and early growth. sciprofiles.com It was observed that candle soot colloids led to a significant improvement in germination speed, as well as the length and fresh weight of the seedlings when compared to a control group. sciprofiles.com One of the proposed mechanisms for this enhancement is the adherence of soot particles to the trichomes on the seed surface, which may aid in moisture retention and hydration. sciprofiles.com

Detailed below are the research findings from the study, illustrating the impact of different treatments on tomato seed germination and seedling quality.

Table 1: Effect of Candle Soot Colloid Treatments on Tomato Seed Germination Parameters

Treatment GroupFinal Germination Percentage (%)Mean Germination Time (days)
Control (Water)924.5
Hydrophilic Soot (0.1 mg/mL)953.8
Hydrophilic Soot (0.5 mg/mL)963.5
Hydrophobic Soot (0.1 mg/mL)944.1
Hydrophobic Soot (0.5 mg/mL)933.9

Data derived from a study on the effects of candle soot colloids on tomato seed germination. sciprofiles.com

Table 2: Influence of Candle Soot Colloid Treatments on Tomato Seedling Quality

Treatment GroupSeedling Length (cm)Seedling Fresh Weight (g)
Control (Water)7.20.25
Hydrophilic Soot (0.1 mg/mL)8.50.32
Hydrophilic Soot (0.5 mg/mL)9.10.35
Hydrophobic Soot (0.1 mg/mL)7.80.28
Hydrophobic Soot (0.5 mg/mL)7.50.26

Data derived from a study on the effects of candle soot colloids on tomato seedling quality. sciprofiles.com

These findings underscore the complex nature of interactions between chemically diverse particulate matter and plant systems. While pollutants are often associated with negative impacts, this research demonstrates that certain carbonaceous particles containing compounds like this compound can, under specific conditions, enhance early developmental stages in plants. sciprofiles.comcolab.ws

Theoretical and Computational Chemistry of Nonadecanenitrile

Quantum Chemical Investigations of Molecular Structure and Vibrational Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nonadecanenitrile at a molecular level. These methods provide insights into its geometry, electronic structure, and vibrational modes, which are essential for interpreting experimental data.

Density Functional Theory (DFT) for Spectral Assignment of Nitrile Groups

Density Functional Theory (DFT) is a powerful computational method for predicting the vibrational frequencies of molecules. researchgate.netnumberanalytics.comgithub.io For this compound, the stretching vibration of the nitrile (-C≡N) group is of particular interest as it serves as a sensitive probe of the local molecular environment. colab.ws This vibration typically appears in a region of the infrared spectrum that is relatively free from other molecular vibrations, making it an excellent spectroscopic marker. rsc.org

Experimental studies using polarization-resolved sum-frequency generation vibrational spectroscopy (SFG-VS) on a Langmuir monolayer of this compound at the air/water interface have identified two distinct peaks for the nitrile stretch. colab.wsresearchgate.netresearchgate.netresearchgate.net These have been observed at approximately 2244.5 cm⁻¹ and 2251.1 cm⁻¹. researchgate.net DFT calculations are crucial for assigning these spectral features to specific molecular environments. The lower frequency peak is attributed to a less solvated nitrile group, while the higher frequency (blue-shifted) peak corresponds to a nitrile group that is solvated by water molecules. researchgate.net This blue shift upon hydrogen bonding is a known phenomenon for nitriles and can be rationalized through DFT calculations that model the interaction between the nitrile's nitrogen lone pair and water. colab.ws

The calculated vibrational frequencies from DFT can be compared with experimental values to validate the computational model. It's common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. nih.gov

Table 1: Experimental Nitrile Vibrational Frequencies for this compound at an Air/Water Interface

Vibrational ModeFrequency (cm⁻¹)Assignment
-C≡N Stretch (less solvated)2244.5Attributed to nitrile groups with minimal interaction with water.
-C≡N Stretch (solvated)2251.1Attributed to nitrile groups hydrogen-bonded to water molecules.

This table is based on data from polarization sum frequency generation vibrational spectroscopy studies. researchgate.net

Analysis of Molecular Interactions and Solvation Effects

The behavior of this compound in different environments is governed by a delicate balance of intermolecular interactions, including van der Waals forces along the alkyl chain and dipole-dipole and hydrogen-bonding interactions at the nitrile headgroup. Computational chemistry provides tools to dissect these interactions.

DFT calculations, often in combination with a polarizable continuum model (PCM), can be used to simulate the influence of solvent polarity on the nitrile group's vibrational frequency. core.ac.ukresearchgate.netnih.govuwc.ac.za Generally, increasing solvent polarity leads to a red shift (lower frequency) of the -C≡N stretch due to dielectric screening. colab.ws However, specific interactions like hydrogen bonding with protic solvents such as water cause a more significant blue shift, which overrides the general polarity effect. colab.ws This is because hydrogen bonding can withdraw electron density from the nitrile's antibonding orbitals, strengthening the C≡N bond. colab.ws

Molecular dynamics (MD) simulations can provide a more detailed, atomistic picture of solvation. uva.nlacs.orgtxst.edu By simulating a single this compound molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shell, the number of hydrogen bonds to the nitrile group, and the orientation of the solvent molecules. researchgate.netuva.nl Such simulations have shown that for long-chain nitriles at an interface, the nitrile headgroups can be in distinct solvation states, some exposed to the aqueous phase and others shielded from it, which supports the interpretation of the two nitrile peaks observed in SFG-VS experiments. researchgate.net

Computational Modeling of Interfacial Adsorption and Orientation

The amphiphilic character of this compound makes it surface-active, meaning it readily adsorbs at interfaces, such as the boundary between air and water. Computational modeling is essential for understanding the structure and energetics of these interfacial layers.

Prediction of Molecular Conformation and Energetics at Liquid/Air Interfaces

When this compound forms a monolayer at the air/water interface, its long alkyl chain generally adopts a trans-extended conformation to maximize van der Waals interactions with neighboring chains, while the polar nitrile headgroup is directed towards the water phase. researchgate.net

Molecular dynamics simulations are a primary tool for predicting the conformation and packing of this compound molecules at an interface. acs.orgtxst.edu These simulations can model the behavior of a large ensemble of molecules, providing insights into the phase behavior of the monolayer (e.g., liquid-expanded vs. liquid-condensed phases) as a function of surface pressure and temperature. The energetics of adsorption and intermolecular interactions within the monolayer can be calculated from the simulation trajectories.

Simulation of Orientational Behavior of Nitrile Head Groups

SFG-VS experiments provide valuable data on the average orientation of the nitrile headgroups. researchgate.net By analyzing the polarization dependence of the SFG signal, it is possible to determine the tilt angle of the C≡N bond axis with respect to the surface normal. For the this compound monolayer, the solvated nitrile groups (at 2251.1 cm⁻¹) were found to have an average tilt angle of about 50° from the interface normal, whereas the less solvated groups (at 2244.5 cm⁻¹) are tilted at a larger angle of around 67°. researchgate.net

This experimental finding suggests a complex arrangement where the nitrile headgroups are not uniformly aligned. This is likely a mechanism to minimize the strong repulsive dipole-dipole interactions between the nitrile groups. researchgate.net Computational models, including both quantum chemical calculations on small clusters and large-scale molecular dynamics simulations, can be used to simulate this orientational distribution and provide a theoretical basis for the experimental observations. uva.nl These simulations can map out the potential energy surface as a function of headgroup orientation, revealing the most energetically favorable arrangements.

Table 2: Orientational Parameters of this compound Nitrile Groups at an Air/Water Interface

Nitrile Group EnvironmentVibrational Frequency (cm⁻¹)Average Tilt Angle (from surface normal)
Less Solvated2244.5~67°
Solvated2251.1~50°

This table is derived from experimental data and analysis presented in studies using polarization sum frequency generation vibrational spectroscopy. researchgate.net

Kinetic and Mechanistic Modeling of Biochemical Reactions

While specific studies on the kinetic and mechanistic modeling of biochemical reactions involving this compound are scarce, the broader literature on the biotransformation of aliphatic nitriles provides a strong basis for predicting its likely metabolic fate. mdpi.commdpi.com Some studies have identified this compound as a secondary metabolite in entomopathogenic bacteria, indicating its presence in biological systems.

The enzymatic degradation of nitriles in microorganisms typically proceeds through one of two main pathways:

The Nitrilase Pathway: A single enzyme, a nitrilase, hydrolyzes the nitrile directly to the corresponding carboxylic acid (nonadecanoic acid) and ammonia (B1221849). mdpi.com This one-step process is common for many aromatic and some aliphatic nitriles. mdpi.com

The Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile to its corresponding amide (nonadecanamide). uwc.ac.zamdpi.com Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. mdpi.com This pathway is prevalent for the degradation of many aliphatic nitriles. mdpi.com

Given that this compound is a long-chain aliphatic nitrile, it is plausible that it could be a substrate for either of these enzymatic systems. The poor water solubility of long-chain nitriles can be a limiting factor for these biotransformations, but some microorganisms have evolved strategies to accommodate hydrophobic substrates. mdpi.com

Kinetic modeling of these enzymatic reactions would involve determining key parameters such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) for the enzymes involved. nih.gov These parameters quantify the affinity of the enzyme for the substrate and its catalytic efficiency. For a substrate like this compound, the kinetic analysis would likely need to account for its partitioning between the aqueous phase and any present organic phases or cellular membranes. Computational docking and molecular dynamics simulations could be employed to model the binding of this compound to the active sites of known nitrilases or nitrile hydratases to predict its suitability as a substrate and to understand the molecular basis of catalysis. researchgate.net

Synthesis and Materials Science Implications

Academic Methods for the Synthesis of Long-Chain Nitriles

The synthesis of long-chain nitriles like nonadecanenitrile can be achieved through several established academic routes. These methods are crucial for producing the high-purity compounds required for materials science research.

Common synthetic strategies include:

Nucleophilic Substitution: This classical method involves the reaction of an alkyl halide with a metal cyanide. highfine.comresearchgate.net For this compound, this would typically involve reacting 1-halo-octadecane with a cyanide salt. It is a foundational method for forming the carbon-nitrogen triple bond. highfine.com

Dehydration of Amides: Primary amides can be dehydrated to form nitriles. highfine.comwikipedia.org Nonadecanamide, for instance, can be converted to this compound using various dehydrating agents. ontosight.ai Milder reagents such as Burgess reagent or trifluoroacetic anhydride (B1165640) with triethylamine (B128534) are often preferred for substrates sensitive to acidic conditions. highfine.com

Catalytic Reaction of Carboxylic Acids with Ammonia (B1221849): A prevalent method for producing fatty nitriles involves the reaction of fatty acids with ammonia at high temperatures, often in the presence of a metal oxide catalyst. nih.gov This "nitrile process" can be conducted in either a liquid or vapor phase. nih.gov Vapor-phase reactions are noted for potentially preventing undesired byproducts due to shorter reaction times and better contact between reactants. acs.org A one-step method reacting triglycerides directly with ammonia over solid acid catalysts has also been developed to bypass the energy-intensive hydrolysis of triglycerides to fatty acids. nih.govacs.org

The choice of catalyst is critical in these processes, with various metal oxides demonstrating high efficacy. Catalysts with higher acidity, such as V₂O₅, Fe₂O₃, and ZnO, have shown higher yields of fatty nitriles compared to those with low acidity like Al₂O₃ and CuO. nih.gov

Table 1: Comparison of Catalytic Methods for Long-Chain Nitrile Synthesis

Starting Material Catalyst Phase Temperature (°C) Reported Yield Reference(s)
Fatty Acids (e.g., Lauric, Palmitic, Stearic) Silica Gel Gas 425–450 Up to 98% acs.org, nih.gov
Fatty Esters Al₂O₃ on Activated Charcoal Gas > 500 --- acs.org, nih.gov
Lauric Acid Methyl Ester Nb₂O₅ Gas 300 Up to 97% acs.org
Triglycerides V₂O₅ Gas 400 ~84 wt % acs.org, nih.gov
Fatty Acids/Esters Tetravalent Metal Alcoholates (e.g., Tetraisopropyl titanate) Liquid 267-300 High google.com

Surface Adsorption and Molecular Film Formation

The amphiphilic nature of this compound, with its long nonpolar alkyl chain and polar nitrile terminus, drives its adsorption to various surfaces and subsequent self-assembly into ordered films.

Research has demonstrated that this compound readily adsorbs onto both gold and copper surfaces. researchgate.net This adsorption can occur from solution (e.g., hexane (B92381) or acetone) or from the neat liquid. researchgate.net The interaction is primarily driven by the nitrile headgroup, which can interact with the metal surface. While the bond is not as strong as the covalent bond formed by thiols, it is sufficient to anchor the molecules to the surface, allowing the alkyl chains to self-organize. aimspress.com

The nitrile group can act as a spectroscopic probe of the local electric fields at these interfaces, a phenomenon known as the vibrational Stark effect. rsc.org This makes alkyl nitriles useful for studying the electronic environment of plasmonic metal surfaces. rsc.org Studies on nitrile-terminated alkanethiols, a related class of molecules, show that the nitrile group orients away from the gold surface, forming the terminal interface of the self-assembled monolayer (SAM). aimspress.comresearchgate.net

Following adsorption, long-chain nitriles like this compound self-assemble into ordered molecular films, often referred to as self-assembled monolayers (SAMs). These films are highly organized structures where the molecules adopt a preferred orientation.

Studies have shown that this compound and other long-chain nitriles (with more than 10 methylene (B1212753) units) form films with a thickness of 6-8 Å on both gold and copper. researchgate.net The resulting surfaces are hydrophobic, exhibiting water contact angles of 90-94°. researchgate.net

A variety of advanced surface science techniques are used to characterize these films:

Ellipsometry: Measures the thickness of the molecular layer. researchgate.netaimspress.com

Contact Angle Goniometry: Assesses the wettability and, by extension, the chemical nature and order of the film's surface. researchgate.netaimspress.com

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the film and can provide information about the bonding of the headgroup to the substrate. researchgate.netaimspress.combeilstein-journals.org For instance, XPS analysis of nitrile-terminated films on gold shows a distinct N 1s signal associated with the nitrile groups, confirming their presence at the film-ambient interface. beilstein-journals.org

Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information on the conformational order (e.g., the degree of trans-extension) of the alkyl chains. aimspress.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Used to determine the orientation and tilt angle of the molecules relative to the surface normal. researchgate.netbeilstein-journals.org For similar nitrile-terminated molecules on gold, average tilt angles of ~33–36° have been observed. researchgate.netbeilstein-journals.org

Sum Frequency Generation (SFG) Vibrational Spectroscopy: This technique has been specifically used to study Langmuir monolayers of this compound, resolving its vibrational signatures to understand its structure at interfaces like the air/water interface. cqu.edu.cnnsf.govmpg.de

Table 2: Characterization Data for Long-Chain Nitrile Films on Surfaces

Molecule Type Substrate Film Thickness (Å) Water Contact Angle (Advancing) Avg. Molecular Tilt Angle Characterization Techniques Reference(s)
This compound & other C₁₁-C₂₁ nitriles Gold, Copper 6 - 8 90 - 94° Not specified Ellipsometry, Contact Angle, XPS, IR Spectroscopy researchgate.net
Nitrile-terminated alkanethiols (C₁₄-C₁₇) Gold ~16 - 20 ~70 - 75° ~35° Ellipsometry, Contact Angle, XPS, PM-IRRAS aimspress.com
Nitrile-substituted oligo(phenylene ethynylene)s Gold Varies with length Not specified ~33 - 36° HRXPS, NEXAFS beilstein-journals.org, researchgate.net

Adsorption Behavior on Metal and Oxide Surfaces (e.g., Gold, Copper)

Potential for Integration into Advanced Materials and Composites

The cyano (-C≡N) group is a versatile functional group in organic chemistry and materials science. numberanalytics.com Its inclusion in molecules and polymers can impart desirable properties such as chemical resistance, specific polarity, and thermal stability. wikipedia.orgscienceinfo.com

Nitriles are important intermediates and components in the development of functional materials. thieme-connect.denih.gov The strong dipole moment and polar nature of the nitrile group can be exploited to enhance intermolecular forces and modify material properties. rsc.org

Research into nitrile-containing polymers and composites has shown significant potential:

Enhanced Thermal Stability: The incorporation of polar nitrile groups into polymer backbones, such as in polyaryletherketone, can significantly increase the glass-transition temperature (Tg). rsc.org This is attributed to the formation of hydrogen bonds and strong intermolecular interactions, which reduce molecular chain mobility and require more energy to overcome. rsc.org

Improved Mechanical Properties in Composites: In blends with materials like epoxy resins, nitrile-containing components can act as toughening agents. rsc.org The polar nitrile group can form strong hydrogen bonds with the epoxy matrix, enhancing phase interface adhesion and allowing for more efficient stress dispersion, which improves the material's impact toughness. rsc.org

Functional Polymers: Nitrile butadiene rubber (NBR) is a well-known example of a nitrile-containing polymer valued for its resistance to oils and fuels. wikipedia.orgfunctmaterials.org.ua This demonstrates the utility of the nitrile group in creating chemically resistant elastomers. functmaterials.org.ua

The use of molecules like this compound to form self-assembled monolayers is itself a form of integration into advanced materials, creating precisely functionalized surfaces for applications in areas such as molecular electronics, sensing, and tribology. researchgate.netresearchgate.net

Conclusion and Future Research Perspectives

Identified Gaps in Current Scholarly Understanding

While Nonadecanenitrile has been identified in various environmental and biological contexts, a comprehensive understanding of its behavior, fate, and full range of biological activities remains incomplete. A significant gap exists in the detailed mechanistic understanding of its formation in biological systems. Although it is known to be derived from fatty acids, the specific enzymatic pathways and regulatory processes are not fully elucidated. nih.gov

Furthermore, there is a lack of extensive research on the metabolism and potential bioaccumulation of this compound in higher organisms. While its presence has been noted in bio-oil from pyrolysis of biosolids, its transformation and persistence in various environmental compartments are not well-documented. jcu.edu.au The ecotoxicological profile of this compound is another area where knowledge is sparse. Data on its potential effects on diverse ecosystems and non-target organisms are limited, hindering a thorough environmental risk assessment. uni-bayreuth.de

From a chemical synthesis and application perspective, while methods for producing nitriles are well-established, specific high-yield, green synthetic routes for this compound are not extensively reported. Moreover, its potential applications, beyond its role as a chemical intermediate, are largely unexplored.

Proposed Interdisciplinary Research Opportunities

The existing knowledge gaps concerning this compound present several opportunities for interdisciplinary research. stevens.edupsu.eduuwb.eduusask.ca Collaboration between biochemists and microbial ecologists could unravel the biosynthetic pathways of this compound in bacteria like Pseudomonas and Micromonospora. nih.gov This could involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the genes and enzymes responsible for its production.

Environmental chemists and toxicologists could collaborate to investigate the environmental fate and ecotoxicological effects of this compound. uni-bayreuth.de Such studies could involve laboratory experiments on biodegradation and bioaccumulation, as well as field monitoring to understand its distribution and persistence in different environmental matrices. jcu.edu.au

There is also potential for collaboration between organic chemists and materials scientists to explore novel applications of this compound. Its long alkyl chain suggests potential uses in the synthesis of surfactants, lubricants, or as a component in the formulation of specialty polymers. chromatographyonline.com Investigating these possibilities could lead to the development of new, bio-based materials. Furthermore, research at the intersection of bioenergy and chemical engineering could optimize processes like pyrolysis to enhance the production of valuable nitrile compounds from waste biomass. qnl.qa

Emerging Analytical, Spectroscopic, and Computational Approaches for Future Studies

Future research on this compound will benefit significantly from the application of advanced analytical, spectroscopic, and computational techniques.

Analytical and Spectroscopic Approaches:

High-Resolution Mass Spectrometry (HRMS): Techniques such as GC-MS and LC-MS will continue to be crucial for the detection and quantification of this compound in complex matrices. chromatographyonline.comresearchgate.net The use of HRMS can provide more accurate mass measurements, aiding in the confident identification of the compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for the structural elucidation of this compound and its derivatives. researchgate.netlibretexts.org Future studies could employ advanced NMR methods to study its interactions with biological macromolecules.

Infrared (IR) and Raman Spectroscopy: The characteristic C≡N stretching vibration in the IR spectrum makes it a useful tool for identifying nitriles. spectroscopyonline.comresearchgate.net Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy could provide insights into the local environment and dynamics of the nitrile group. acs.org

X-ray Spectroscopy: Synchrotron-based techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can be used to study the orientation and electronic structure of this compound in self-assembled monolayers or at interfaces. beilstein-journals.org

Electroanalytical Methods: Novel electrochemical sensors and methods, such as square-wave adsorptive stripping voltammetry, could be developed for the sensitive and selective detection of this compound in environmental samples. bohrium.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure of this compound, as well as its reactivity. rsc.orgnih.gov This can aid in understanding its chemical behavior and in designing new synthetic routes. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, such as in biological membranes or at the air-water interface. acs.org This can help in understanding its transport and fate in biological and environmental systems.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to model the interaction of this compound with enzymes, providing a detailed understanding of its metabolism and biological activity at the molecular level. rsc.org

Chemoinformatics: Computational tools can be used to predict the physicochemical properties and potential toxicity of this compound, guiding experimental studies and risk assessment. chalmers.se

By leveraging these interdisciplinary approaches and advanced techniques, the scientific community can significantly enhance the understanding of this compound, from its fundamental properties to its environmental impact and potential applications.

Q & A

Q. What are the established laboratory synthesis routes for Nonadecanenitrile, and how can purity be optimized?

this compound is typically synthesized via nitrile-forming reactions such as the dehydration of primary amides (e.g., using PCl₅ or POCl₃) or nucleophilic substitution of alkyl halides with cyanide sources (e.g., KCN/NaCN). Key steps include:

  • Purification : Distillation under reduced pressure (b.p. ~300–310°C at 760 mmHg) and recrystallization from non-polar solvents.
  • Purity verification : Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy to confirm absence of residual amines or carbonyl byproducts .
  • Safety : Handle cyanide reagents in fume hoods with appropriate PPE, per OSHA guidelines .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~1.2–2.5 ppm for aliphatic protons; δ ~2.3–2.7 ppm for nitrile-adjacent CH₂ groups) and ¹³C NMR (δ ~120 ppm for CN group) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 281.3 (C₁₉H₃₇N) with fragmentation patterns indicating alkyl chain cleavage.
  • Retention indices : Use GC with polar columns (e.g., DB-WAX) for separation from structurally similar nitriles .

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound be experimentally determined?

  • Vapor pressure : Apply the Antoine equation using parameters derived from static or dynamic methods (e.g., ebulliometry). NIST Chemistry WebBook provides reference data for analogous nitriles .
  • Enthalpy of formation : Bomb calorimetry or computational methods (e.g., Gaussian software with DFT/B3LYP) .

Advanced Research Questions

Q. How can experimental protocols be designed to investigate the stability of this compound under varying pH and temperature conditions?

  • Experimental variables : Expose the compound to buffered solutions (pH 2–12) at 25–80°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-UV and track nitrile-to-amide conversion using IR spectroscopy.
  • Controls : Include inert atmosphere (N₂) to isolate oxidative vs. hydrolytic pathways .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s hydrogenation?

  • Data reconciliation : Compare catalyst systems (e.g., Raney Ni vs. Pd/C) and solvent effects (polar aprotic vs. non-polar).
  • Error analysis : Quantify uncertainties in temperature control (±0.5°C) and gas flow rates using ANOVA.
  • Replication : Cross-validate findings with independent labs and share raw datasets for transparency .

Q. How can computational modeling predict this compound’s interactions in lipid bilayer systems?

  • Molecular dynamics (MD) : Simulate insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers using GROMACS.
  • Parameters : Assign force fields (e.g., CHARMM36) for nitrile groups and validate against experimental permeability assays .

Methodological Guidance

Q. What are best practices for documenting experimental procedures to ensure reproducibility?

  • Detail granularity : Specify reagent grades (e.g., ≥99% purity), instrument calibration protocols, and environmental conditions (humidity, lighting).
  • Data archiving : Deposit raw chromatograms, spectral files, and computational inputs in repositories like Zenodo .

Q. How should researchers address discrepancies between experimental and theoretical boiling points?

  • Systematic review : Check for impurities (e.g., via GC-MS) and validate pressure measurements in distillation setups.
  • Model refinement : Adjust Antoine equation coefficients using nonlinear regression on empirical data .

Data Presentation Standards

Q. What tabular formats are recommended for reporting this compound’s physicochemical data?

PropertyMethodValue (± Uncertainty)Reference
Melting Point (°C)Differential Scanning Calorimetry25.5 ± 0.3
LogP (Octanol-Water)Shake-flask method7.2 ± 0.1

Q. How should spectral data be presented to meet journal requirements?

  • NMR : Include full spectra with peak assignments and integration values.
  • MS : Annotate fragmentation pathways and isotopic patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.